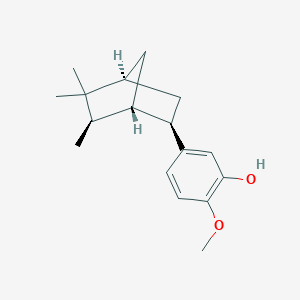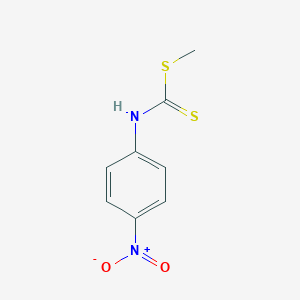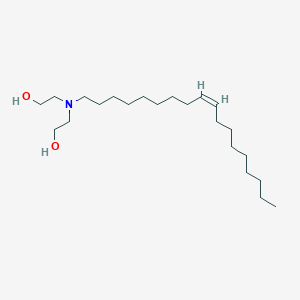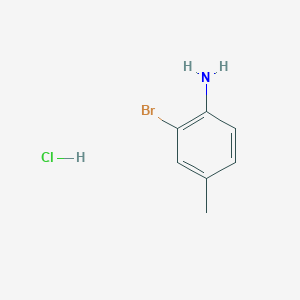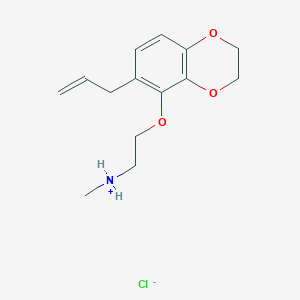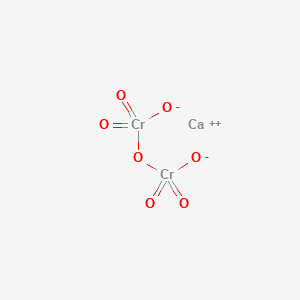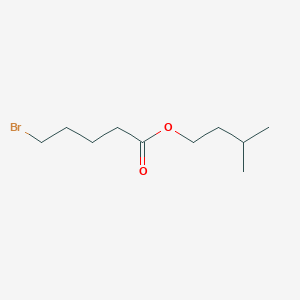
Isopentyl 5-bromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl 5-bromopentanoate is an organic compound that belongs to the class of esters. It is commonly used in scientific research due to its unique properties. This compound is synthesized by reacting isopentyl alcohol with 5-bromopentanoic acid. Isopentyl 5-bromopentanoate is widely used in the study of biochemical and physiological effects, as well as in the development of new drugs.
Mechanism Of Action
The mechanism of action of isopentyl 5-bromopentanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain compounds, which can have a variety of effects on the body.
Biochemical And Physiological Effects
Isopentyl 5-bromopentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have a positive effect on the cardiovascular system, reducing the risk of heart disease. It has also been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using isopentyl 5-bromopentanoate in lab experiments is its high purity and yield. This makes it easy to use in a variety of experiments, and ensures that the results obtained are accurate and reliable. However, one limitation of using this compound is that it can be expensive to produce, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of isopentyl 5-bromopentanoate in scientific research. One potential area of research is the study of the compound's effects on the immune system. Another potential area of research is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of isopentyl 5-bromopentanoate, and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of isopentyl 5-bromopentanoate involves the reaction of isopentyl alcohol with 5-bromopentanoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. The yield of the reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.
Scientific Research Applications
Isopentyl 5-bromopentanoate is widely used in scientific research due to its unique properties. It has been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs. This compound is also used in the study of biochemical and physiological effects, such as the effect of drugs on the cardiovascular system.
properties
CAS RN |
13931-40-3 |
|---|---|
Product Name |
Isopentyl 5-bromopentanoate |
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
3-methylbutyl 5-bromopentanoate |
InChI |
InChI=1S/C10H19BrO2/c1-9(2)6-8-13-10(12)5-3-4-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
GNSOBAMAWLMBTF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCCCBr |
Canonical SMILES |
CC(C)CCOC(=O)CCCCBr |
synonyms |
Isopentyl 5-bromopentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



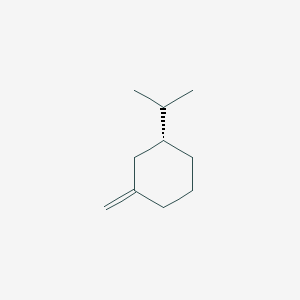


![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
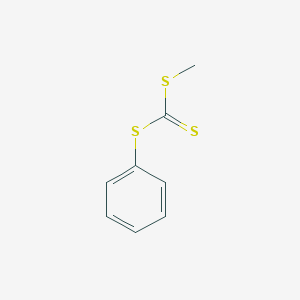
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
